molecular formula C14H17NOS B7672363 (E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide

(E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide

Cat. No.: B7672363
M. Wt: 247.36 g/mol
InChI Key: JWPMKGHBXRVXKB-ZHACJKMWSA-N
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Description

(E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenylsulfanyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol derivative to introduce the phenylsulfanyl group.

    Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group through a suitable alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide involves its interaction with specific molecular targets, potentially including enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, while the amide moiety could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

  • N-cyclopentyl-3-phenylprop-2-enamide
  • N-cyclopentyl-3-phenylsulfanylprop-2-amine
  • N-cyclopentyl-3-phenylsulfanylprop-2-ol

Uniqueness: (E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-phenylsulfanylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-14(15-12-6-4-5-7-12)10-11-17-13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,15,16)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMKGHBXRVXKB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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